molecular formula C18H26O11 B13424227 Forsythide dimethyl ester

Forsythide dimethyl ester

Cat. No.: B13424227
M. Wt: 418.4 g/mol
InChI Key: KVSFLKZCIIGPEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Forsythide dimethyl ester can be synthesized through esterification reactions. One common method involves the reaction of forsythide with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Forsythide dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Forsythide and methanol

    Oxidation: Carboxylic acids

    Reduction: Alcohols

Mechanism of Action

The mechanism of action of forsythide dimethyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. This compound may activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . Additionally, it may inhibit the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing inflammation .

Comparison with Similar Compounds

Forsythide dimethyl ester stands out due to its unique combination of chemical stability, sweet taste, and diverse applications in various fields.

Properties

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

dimethyl 1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate

InChI

InChI=1S/C18H26O11/c1-25-15(23)8-4-3-7-9(16(24)26-2)6-27-17(11(7)8)29-18-14(22)13(21)12(20)10(5-19)28-18/h6-8,10-14,17-22H,3-5H2,1-2H3

InChI Key

KVSFLKZCIIGPEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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